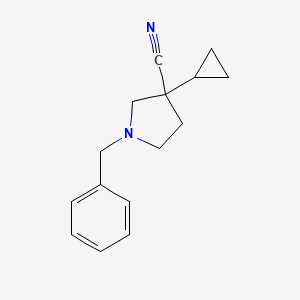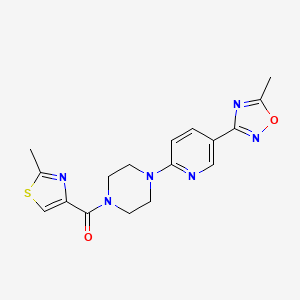
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used in scientific research to study the effects of psychoactive drugs on the central nervous system.
Scientific Research Applications
Anti-proliferative Properties and DNA Binding
A study on benzochromene derivatives, structurally related to "1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile," highlighted their anti-proliferative properties against colorectal cancer cell lines. One compound, in particular, demonstrated potent cytotoxic activity through induction of apoptosis, characterized by cell cycle arrest and the modulation of pro- and anti-apoptotic genes. This compound's interaction with DNA suggested a groove binding mode, indicating its potential as a chemotherapeutic agent in colon cancer treatment (Ahagh et al., 2019).
Facile Synthesis of Heterocyclic Derivatives
Another study focused on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from reactions involving similar structural motifs. These compounds were evaluated for antimicrobial activity, underscoring the versatility of these chemical frameworks in generating biologically active molecules (Elkholy & Morsy, 2006).
Regio- and Diastereoselective Synthesis
Research on spiropyrrolidinyl indenoquinoxaline derivatives through 1,3-dipolar cycloaddition reactions showcased the ability to integrate multiple pharmacophoric cores into a single molecular framework. This methodology highlights a green chemistry approach, offering high yields and operational simplicity in synthesizing complex molecules with potential pharmaceutical applications (Pattanaik et al., 2018).
Electropolymerization for Conducting Polymers
A study on the synthesis of polycyclic pyrrole derivatives, including electropolymerization to form electrochromic conducting polymers, suggests applications in material science. The regioselective coupling induced by specific substituents leads to polymers with unique electrochemical properties, relevant for developing multicolor electrochromic materials (Roznyatovskiy et al., 2010).
Microbial Decyanation and Green Chemistry
The microbial transformation of benzylpyrrolidine dicarbonitrile derivatives into valuable compounds through regioselective hydrolysis exemplifies the integration of biocatalysis in organic synthesis. This environmentally friendly approach emphasizes the role of microbial enzymes in achieving chemical transformations that are challenging to accomplish through conventional methods (Pinheiro et al., 2011).
properties
IUPAC Name |
1-benzyl-3-cyclopropylpyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-11-15(14-6-7-14)8-9-17(12-15)10-13-4-2-1-3-5-13/h1-5,14H,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIEKPPVFPLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(C2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)
![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)
![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2860654.png)
![1-[3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2860658.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)

![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)



![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)